molecular formula C14H18Cl2N2 B1191601 BQS-481

BQS-481

Número de catálogo: B1191601
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BQS-481 is a therapeutic compound targeting kinesin-like protein KIF11 (also known as Eg5), a motor protein critical for mitotic spindle formation during cell division. Inhibiting KIF11 disrupts mitosis, making it a promising target for anticancer therapies, particularly in solid tumors such as colorectal, renal, liver, and breast cancers . BQS-481 is positioned within a competitive landscape of KIF11 inhibitors, developed to address resistance and efficacy challenges observed in earlier treatments. Market data indicate its commercial viability, with projected growth in sales and market share in China and globally from 2020 to 2031 . Key developers include prominent pharmaceutical firms such as Novartis AG and Pfizer Inc., underscoring its strategic importance in oncology pipelines .

Propiedades

Fórmula molecular

C14H18Cl2N2

Apariencia

Solid powder

Sinónimos

; NONE

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The KIF11 inhibitor class includes BQS-481, BIND-267, ALN-VSP, and 4SC-203. Below is a detailed comparison based on market performance, applications, and competitive dynamics:

Market Performance and Sales Trends

Compound 2020–2025 Sales Growth (China) 2025–2031 Sales Forecast (China) Key Competitors
BQS-481 Significant growth reported Projected market share increase Novartis AG, Pfizer Inc.
BIND-267 Moderate growth Stable growth forecast Array BioPharma Inc.
ALN-VSP Declining sales Limited growth Alnylam Pharmaceuticals, Inc.
4SC-205 Steady growth Gradual expansion 4SC AG
  • BQS-481 demonstrates stronger sales momentum compared to ALN-VSP, which faces market decline due to efficacy limitations .
  • 4SC-205 and BIND-267 show steady but slower growth, likely due to narrower therapeutic applications .

Price Trends and Market Accessibility

  • BQS-481 and 4SC-205 have maintained stable pricing, reflecting robust demand and production scalability .
  • ALN-VSP has experienced price volatility due to reduced adoption and competition from next-generation inhibitors .

Strategic Positioning and Corporate Competition

  • BQS-481 is backed by Novartis AG’s extensive oncology network, enhancing its global distribution and clinical trial support .
  • BIND-267 relies on Array BioPharma’s niche expertise in kinase inhibitors but lacks the same market penetration .
  • 4SC-205 benefits from 4SC AG’s focus on epigenetic modulators, though its KIF11 inhibition mechanism remains secondary to other pipeline assets .

Research and Development Insights

  • BQS-481 is prioritized in combination therapy trials, particularly with checkpoint inhibitors, to enhance antitumor immune responses .
  • ALN-VSP’s decline is attributed to suboptimal pharmacokinetics and off-target effects, as noted in post-marketing surveillance .
  • 4SC-205 is being repurposed for hematologic malignancies, though data remain preliminary .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.